molecular formula C6H4BCl2FO2 B3215390 2,4-Dichloro-6-fluorophenylboronic acid CAS No. 1160561-26-1

2,4-Dichloro-6-fluorophenylboronic acid

Cat. No.: B3215390
CAS No.: 1160561-26-1
M. Wt: 208.81 g/mol
InChI Key: JFEUHUFTWQSIEW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a boronic acid group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for 2,4-Dichloro-6-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product. The reaction is facilitated by the mild and functional group-tolerant conditions of the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,4-dichloro-6-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUHUFTWQSIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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